molecular formula C9H8BrF3 B13454167 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene

Cat. No.: B13454167
M. Wt: 253.06 g/mol
InChI Key: AIGKEFBLTCMRAP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a trifluoromethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-1-(trifluoromethyl)benzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of bromine and other reagents. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-(trifluoromethyl)benzene.

    Reduction: Formation of 2-methyl-1-(trifluoromethyl)benzene.

Scientific Research Applications

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzyl bromide: Similar structure but lacks the methyl group.

    4-Bromobenzotrifluoride: Similar structure but lacks the bromomethyl group.

    1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.

Uniqueness

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both a bromomethyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and electronic properties, making it a valuable compound in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3

InChI Key

AIGKEFBLTCMRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C(F)(F)F

Origin of Product

United States

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